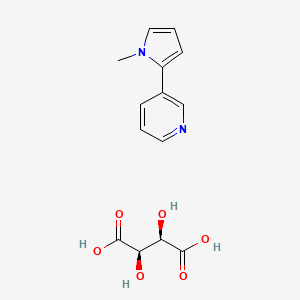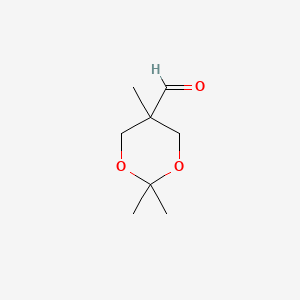
beta-Nicotyrine L-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Nicotyrine L-tartrate: is a biochemical compound with the molecular formula C10H10N2•C4O6H6 and a molecular weight of 308.29 . It is a derivative of nicotyrine, a minor tobacco alkaloid. This compound is primarily used in research settings, particularly in the study of nicotine metabolism and its effects .
準備方法
Synthetic Routes and Reaction Conditions: Beta-Nicotyrine L-tartrate can be synthesized from nicotine through catalytic dehydrogenation. This process involves the removal of hydrogen atoms from nicotine, resulting in the formation of nicotyrine. The nicotyrine is then reacted with L-tartaric acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of nicotine from tobacco biomass followed by catalytic pyrolysis. This method ensures a high yield of nicotyrine, which is then converted to this compound through a reaction with L-tartaric acid .
化学反応の分析
Types of Reactions: Beta-Nicotyrine L-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert this compound back to its precursor forms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Various oxidation products, depending on the specific conditions and reagents used.
Reduction: Nicotine and other reduced forms of the compound.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
Beta-Nicotyrine L-tartrate has several scientific research applications, including:
Chemistry: Used as a reference material in the study of nicotine and its derivatives.
Biology: Used to study the metabolism of nicotine and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in nicotine addiction.
Industry: Used in the development of reduced-risk tobacco products and nicotine replacement therapies
作用機序
Beta-Nicotyrine L-tartrate exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine. By inhibiting these enzymes, this compound can delay the clearance of nicotine from the body, leading to prolonged effects of nicotine and attenuated withdrawal symptoms .
類似化合物との比較
Alpha-Nicotyrine: A positional isomer of beta-Nicotyrine.
Myosmine: Another minor tobacco alkaloid with similar properties.
Cotinine: A major metabolite of nicotine with similar biological effects.
Uniqueness: Beta-Nicotyrine L-tartrate is unique in its specific inhibition of CYP2A6 and CYP2A13 enzymes, which play a crucial role in nicotine metabolism. This makes it particularly useful in research focused on nicotine addiction and metabolism .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGRAGZPFUOEG-LREBCSMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858178 |
Source


|
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-37-1 |
Source


|
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)





![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)



